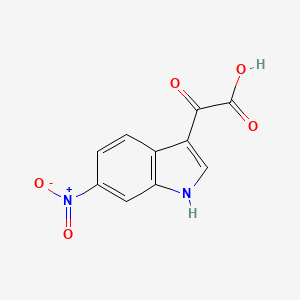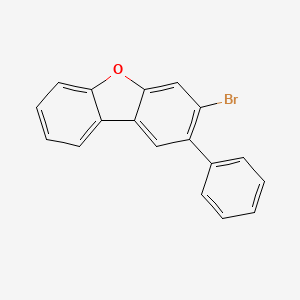
3-Bromo-2-phenyldibenzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-phenyldibenzofuran is a heterocyclic organic compound that belongs to the dibenzofuran family. It is characterized by the presence of a bromine atom and a phenyl group attached to the dibenzofuran core. Dibenzofurans are known for their aromatic properties and are widely used in various chemical applications due to their stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-phenyldibenzofuran typically involves the bromination of 2-phenyldibenzofuran. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced into the dibenzofuran ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through crystallization or chromatography techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-2-phenyldibenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dibenzofuran derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-phenyldibenzofuran.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed:
Oxidation: Dibenzofuran derivatives with various functional groups.
Reduction: 2-Phenyldibenzofuran.
Substitution: Substituted dibenzofuran compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-phenyldibenzofuran has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 3-Bromo-2-phenyldibenzofuran involves its interaction with specific molecular targets and pathways. The bromine atom and phenyl group contribute to its reactivity and ability to form stable complexes with other molecules. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Dibenzofuran: The parent compound without the bromine and phenyl groups.
2-Phenyldibenzofuran: Similar structure but lacks the bromine atom.
3-Bromo-2-hydroxydibenzofuran: Contains a hydroxyl group instead of a phenyl group.
Uniqueness: 3-Bromo-2-phenyldibenzofuran is unique due to the presence of both a bromine atom and a phenyl group, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C18H11BrO |
|---|---|
Molekulargewicht |
323.2 g/mol |
IUPAC-Name |
3-bromo-2-phenyldibenzofuran |
InChI |
InChI=1S/C18H11BrO/c19-16-11-18-15(13-8-4-5-9-17(13)20-18)10-14(16)12-6-2-1-3-7-12/h1-11H |
InChI-Schlüssel |
BDGGQOPWCCLKNU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C=C3C(=C2)C4=CC=CC=C4O3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[4-(Dimethylamino)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B12285479.png)
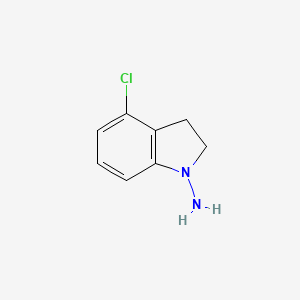
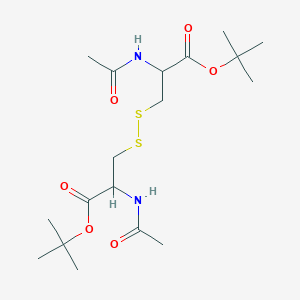
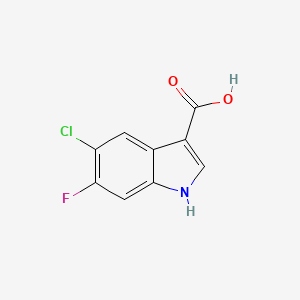
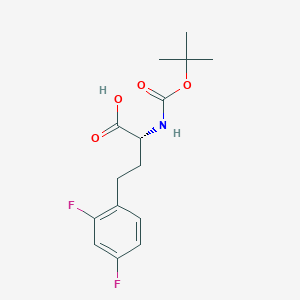
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]benzoyl]amino]hexanoic acid](/img/structure/B12285526.png)
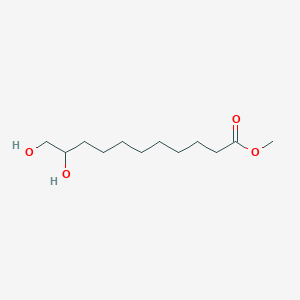
![2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol chloride](/img/structure/B12285539.png)
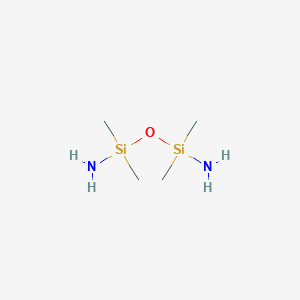
![(1R,5S,7R)-9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B12285546.png)
![(2S)-2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride](/img/structure/B12285552.png)
![3-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-ethoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetyl]amino]-2-methyl-4-oxoazetidine-1-sulfonic acid](/img/structure/B12285555.png)
